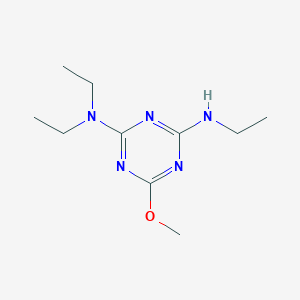

O-Phenethylhydroxylamine hydrochloride

描述

科学研究应用

Preparation of Reduced Graphene Oxide : It has been used as a reducing agent in the preparation of single-layer, high-quality reduced graphene oxide (RGO) for device applications. The reduction process significantly increases the C/O ratio and decreases resistance, making RGO suitable for field-effect transistor gas sensors with high sensitivity and fast response to low-concentration target gases at room temperature (Mao et al., 2011).

Pharmacologic Control of Feeding : Phenethylamines, which include substances structurally related to O-Phenethylhydroxylamine hydrochloride, have been studied for their effects in neuroscience and treatment of conditions like obesity, anorexia nervosa, and hyperphagia (Hoebel, 1977).

Intraocular Pressure Lowering Agents : Novel bicyclic derivatives of hexahydroaporphines containing a phenethylamine moiety have been synthesized for use as intraocular pressure-lowering agents. These compounds show a significant ocular hypotensive response in normotensive rabbits (Saha et al., 1997).

Studies on Norepinephrine Uptake : Phenethylamines have been researched for their effects on the uptake of norepinephrine into cardiac tissue. This study helps in understanding the interaction of these compounds with noradrenergic terminals in the heart (Rotman et al., 1975).

Determination of Carbonyl-Containing Compounds : O-Phenethylhydroxylamine hydrochloride and its derivatives have been used in the determination of various carbonyl-containing compounds in different contexts, such as in water, blood, and air (Cancilla & Que Hee, 1992).

Development of Biosensors : Graphene-based biosensors utilizing chemical reactions, including those involving hydroxylamine hydrochloride, have been developed for detecting diseases and pathogens. The unique properties of graphene combined with these reactions enhance the sensitivity and specificity of such biosensors (Peña-Bahamonde et al., 2018).

Electrochemical Oxidation Studies : Studies involving the electrochemical oxidation of substances like oxytetracycline hydrochloride have been conducted using electrodes, where hydroxylamine hydrochloride derivatives play a role in the analysis of the electrocatalytic efficiency (Rossi et al., 2009).

安全和危害

O-Phenethylhydroxylamine hydrochloride is a laboratory chemical and should be handled with care . It may cause strong irritation to the eyes, skin, and mucous membranes on contact . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

O-(2-phenylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPSJLRUCGYRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159501 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Phenethylhydroxylamine hydrochloride | |

CAS RN |

13571-04-5 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)